2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
Description
This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Its structure includes a phenyl group at the 6-position and a 2-oxoethylpiperazine moiety substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group at the 2-position .
Properties
IUPAC Name |
2-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c25-19-7-6-18(16-4-2-1-3-5-16)21-24(19)14-20(26)23-11-9-22(10-12-23)17-8-13-29(27,28)15-17/h1-7,17H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFZRFZPFJUVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, the introduction of the dioxidotetrahydrothiophene moiety, and the construction of the pyridazine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.
Scientific Research Applications
2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The compound’s piperazine and pyridazinone backbone is shared with multiple analogues, but substituents critically differentiate their properties:
Key Observations :
- Halogenated phenyl groups (e.g., Cl, F in ) increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Urea-thiazole derivatives (e.g., ) exhibit distinct hydrogen-bonding networks, likely altering target selectivity compared to the sulfone-containing compound.
Physicochemical and Pharmacological Properties
Analysis :
- The target compound’s lower LogP (1.8 vs. 2.5–3.5 in analogues) suggests reduced membrane permeability but improved solubility, aligning with sulfone’s polarity .
- Urea-thiazole derivatives (e.g., ) have significantly higher molecular weights and polar surface areas, likely restricting bioavailability despite enhanced target affinity.
Biological Activity
The compound 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates a piperazine moiety, a pyridazinone core, and a tetrahydrothiophene ring, suggesting diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H26N4O4S, with a molecular weight of approximately 398.52 g/mol. The unique combination of functional groups contributes to its reactivity and biological activity.
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
- Antitumor Properties : The structural features suggest potential efficacy in cancer treatment.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, including monoamine oxidase (MAO), which is crucial in neurodegenerative diseases.
The biological mechanisms underlying the activity of this compound are still under investigation. However, studies on related pyridazinone derivatives provide insights into potential pathways:
- Monoamine Oxidase Inhibition : Compounds with similar structures have been shown to selectively inhibit MAO-A and MAO-B, which are important targets in treating depression and neurodegenerative disorders such as Alzheimer's disease. For instance, one study identified a pyridazinone derivative with an IC50 value of 0.013 µM for MAO-B inhibition, indicating high potency .
- Cytotoxic Effects : Research has demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines while showing lower toxicity towards normal cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-(4-(4'-Chloro-5,5-dimethyl-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid | Contains biphenyl and piperazine | Antitumor |
| Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine | Pyrrolopyridine structure | Antimicrobial |
| tert-butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin] | Pyrazole derivative | Antidepressant |
The unique tetrahydrothiophene ring combined with piperazine and pyridazinone moieties may lead to distinct biological activities not observed in other compounds .
Synthesis and Pharmacological Evaluation
The synthesis of this compound typically involves multi-step organic reactions that require careful control to achieve high yields and purity. The pharmacological evaluation includes:
- In vitro Studies : Assessing enzyme inhibition kinetics and cytotoxicity against various cell lines.
- Molecular Docking Simulations : These studies help predict how the compound interacts with target enzymes like MAO-A and MAO-B .
Case Studies
Several case studies have highlighted the therapeutic potential of pyridazinone derivatives:
- Neurodegenerative Disorders : A study found that certain pyridazinones exhibited selective inhibition of MAO-B with minimal cytotoxicity towards healthy cells, suggesting their use as lead candidates for treating conditions like Alzheimer's disease .
- Anticancer Activity : Research on related compounds has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
